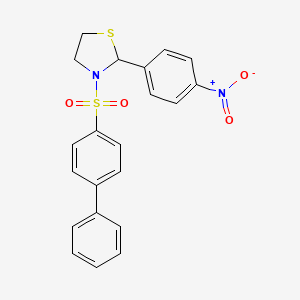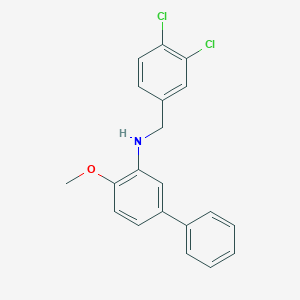
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine, also known as BNIT, is a synthetic compound that has been extensively studied for its potential applications in various biological and medicinal fields. The molecule consists of a thiazolidine ring, a biphenylsulfonyl group, and a nitrophenyl group, which confer unique properties to the compound.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is not fully understood, but it is thought to involve the inhibition of various cellular processes that are critical for the growth and survival of cancer cells. One proposed mechanism is through the inhibition of the proteasome, which is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting the proteasome, 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, the compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine for lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and a high selectivity for cancer cells, making it a promising candidate for the development of new cancer drugs. However, one limitation of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is its relatively low water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine. One area of research is the development of new derivatives of the compound that have improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine, which could provide insights into its mechanism of action and potential applications in other disease areas. Finally, the development of new drug delivery systems for 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine could improve its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine involves the reaction of 4-nitrobenzaldehyde and 4-biphenylsulfonylthiocarbamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the thiazolidine ring. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been studied extensively for its potential applications in various biological and medicinal fields. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that the compound may act through the inhibition of the proteasome, a cellular complex that plays a critical role in the regulation of protein degradation.
In addition to its potential as an anticancer agent, 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with the development of these diseases.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)19-10-6-18(7-11-19)21-22(14-15-28-21)29(26,27)20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIAJLXXHUXCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,1'-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)

![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)
![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)